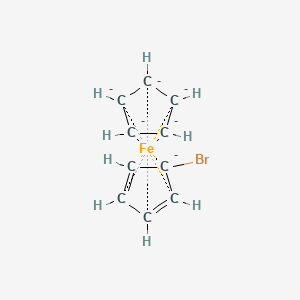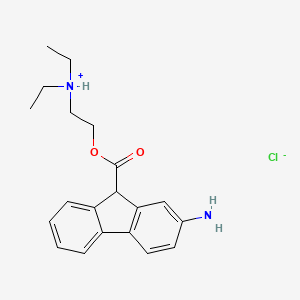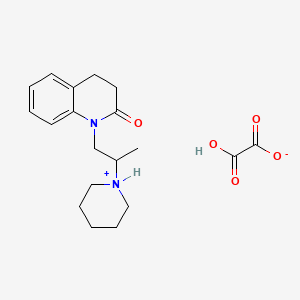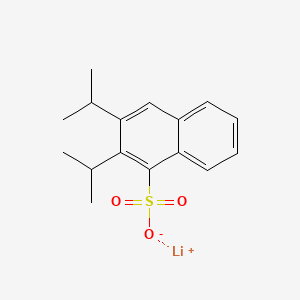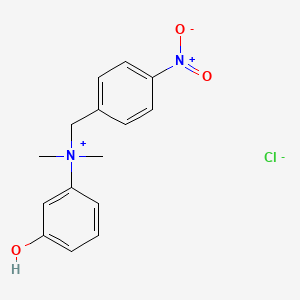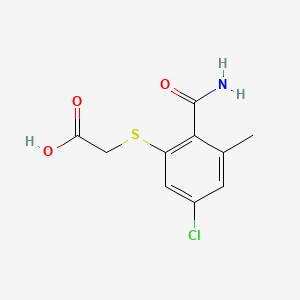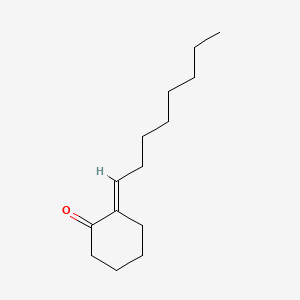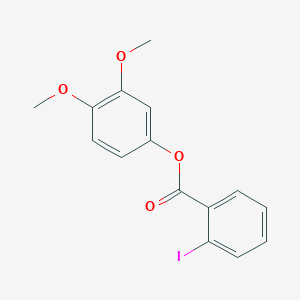
2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes two naphthalene rings connected by a methylene bridge, each substituted with a carboxylic acid and a hydroxyl group, and neutralized with potassium ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] typically involves the reaction of 2-naphthalenecarboxylic acid with formaldehyde and potassium hydroxide. The reaction proceeds through a condensation mechanism where the methylene bridge is formed, followed by neutralization with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the methylene bridge and additional hydroxyl groups.
4,4’-Methylenebis(2-hydroxybenzoic acid): Similar structure but with benzoic acid instead of naphthalene rings.
Disodium 4,4’-methylenebis(3-hydroxy-2-naphthoate): Another salt form with sodium instead of potassium.
Uniqueness
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] is unique due to its specific substitution pattern and the presence of potassium ions, which can influence its solubility, reactivity, and interactions in various applications.
Properties
CAS No. |
68226-95-9 |
|---|---|
Molecular Formula |
C23H14K2O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
dipotassium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2K/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI Key |
TXJHTNYUHQATPI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[K+].[K+] |
Related CAS |
130-85-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


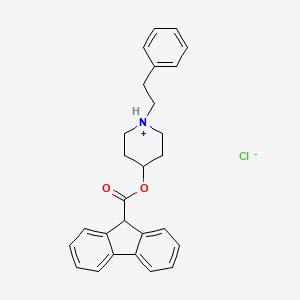
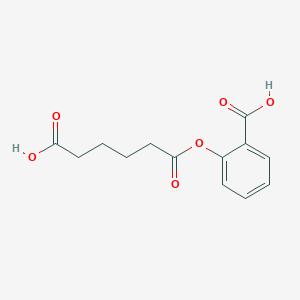
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
